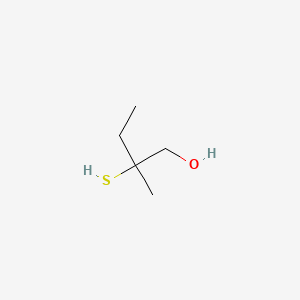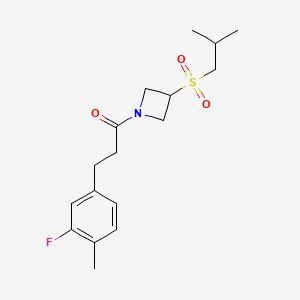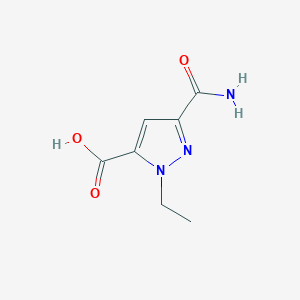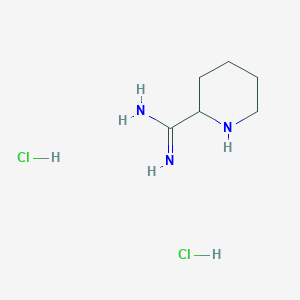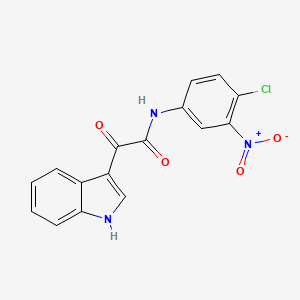
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: is a synthetic organic compound that features a complex structure with both indole and nitrophenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration and Chlorination: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Amide Bond Formation: The final step involves coupling the indole derivative with the nitrated and chlorinated phenyl compound using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst or using reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (Pd/C), tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Materials Science: Use in the development of organic semiconductors or as a building block for more complex organic materials.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The indole moiety could facilitate binding to biological targets, while the nitrophenyl group might enhance its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: can be compared with other indole derivatives such as:
Uniqueness
- The presence of both chloro and nitro groups on the phenyl ring makes this compound unique, potentially enhancing its reactivity and binding affinity in biological systems compared to similar compounds with only one of these substituents.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-12-6-5-9(7-14(12)20(23)24)19-16(22)15(21)11-8-18-13-4-2-1-3-10(11)13/h1-8,18H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHWZTYFJDPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2948294.png)
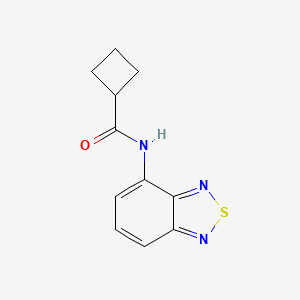
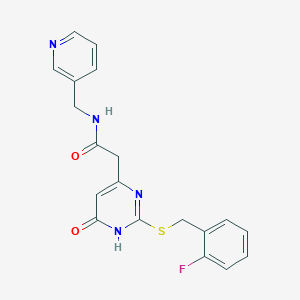

![N-[2-(dimethylamino)ethyl]-N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B2948303.png)
![2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline](/img/structure/B2948305.png)
![N-(3-fluoro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2948306.png)
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
